N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide
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Overview
Description
N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide is an organic compound that features both a phenyl and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide typically involves the reaction of 3-(hydroxymethyl)aniline with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).
Major Products Formed
Oxidation: The major product would be N-[3-(carboxymethyl)phenyl]-2-(thiophen-3-yl)acetamide.
Reduction: The major product would be N-[3-(aminomethyl)phenyl]-2-(thiophen-3-yl)acetamide.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving phenyl and thiophene derivatives.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenyl and thiophene rings may play a crucial role in binding to these targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(hydroxymethyl)phenyl]acetamide
- N-[3-(hydroxymethyl)phenyl]-2-(furan-3-yl)acetamide
- N-[3-(hydroxymethyl)phenyl]-2-(pyridin-3-yl)acetamide
Uniqueness
N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide is unique due to the presence of both a phenyl and a thiophene ring, which may confer distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1183874-84-1 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C13H13NO2S/c15-8-10-2-1-3-12(6-10)14-13(16)7-11-4-5-17-9-11/h1-6,9,15H,7-8H2,(H,14,16) |
InChI Key |
QKSUJKJCMDHODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CSC=C2)CO |
Purity |
0 |
Origin of Product |
United States |
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